Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate
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Overview
Description
Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a benzyloxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate typically involves esterification and acylation reactions. One common method is the esterification of 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the acylation of ethyl 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoate with acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of the acetyloxy group on the propanoate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoic acid and ethanol.
Reduction: Ethyl 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyloxy and benzyloxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoate: Lacks the acetyloxy group, which may affect its reactivity and biological activity.
Methyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially altering its physical properties and reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 3-acetyloxy-3-(4-phenylmethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-3-23-20(22)13-19(25-15(2)21)17-9-11-18(12-10-17)24-14-16-7-5-4-6-8-16/h4-12,19H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLMHBSEKREMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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